Loviride

Descripción general

Descripción

Loviride is a drug that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was developed by Pfizer as a potential treatment for HIV/AIDS. Although it was initially believed to be a promising drug, it was discontinued due to its lack of efficacy and safety concerns. However, Loviride remains an important drug in the field of HIV/AIDS research, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.

Mecanismo De Acción

Loviride works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. By inhibiting this enzyme, Loviride prevents the virus from replicating and spreading throughout the body. Loviride is a non-competitive inhibitor, meaning that it binds to a different site on the enzyme than the substrate, thereby preventing the enzyme from functioning.

Efectos Bioquímicos Y Fisiológicos

Loviride has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that Loviride can inhibit the replication of a wide range of HIV strains, including those that are resistant to other Loviride. Loviride has also been shown to have a long half-life, which could make it a useful drug for once-daily dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Loviride has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the replication of HIV. Loviride is also relatively stable and can be easily synthesized in the lab. However, Loviride has several limitations, including its low potency and the fact that it has been discontinued as a drug candidate.

Direcciones Futuras

Despite its discontinuation as a drug candidate, Loviride remains an important tool for HIV/AIDS research. There are several future directions for the use of Loviride in this field. One potential direction is the development of Loviride derivatives that could have improved efficacy and safety profiles. Another potential direction is the use of Loviride in combination therapies with other drugs, such as protease inhibitors or integrase inhibitors. Finally, Loviride could be used to study the mechanisms of drug resistance in HIV, which could lead to the development of new drugs with improved efficacy.

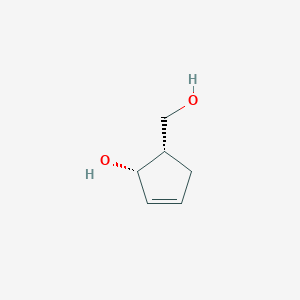

Métodos De Síntesis

Loviride is a complex organic compound that is synthesized using a multi-step process. The synthesis begins with the preparation of a key intermediate, which is then converted into Loviride through several chemical reactions. The synthesis of Loviride is challenging due to its complex structure and the need for high purity.

Aplicaciones Científicas De Investigación

Loviride has been extensively studied for its potential use in the treatment of HIV/AIDS. It was initially developed as a potential alternative to the existing drugs in the NNRTI class, such as nevirapine and efavirenz. However, Loviride was found to be less effective than these drugs, and its development was discontinued.

Propiedades

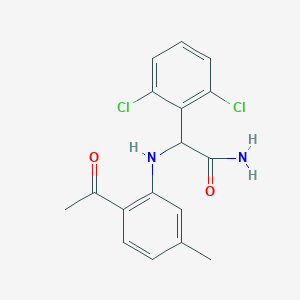

IUPAC Name |

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLEFFCVDQQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869958 | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loviride | |

CAS RN |

147362-57-0 | |

| Record name | Loviride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147362-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loviride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOVIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1R1LZ09H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B138951.png)